Ethyl beta-D-thioglucoside Ethyl beta-D-thioglucoside
Brand Name: Vulcanchem
CAS No.: 7473-36-1
VCID: VC20751607
InChI: InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3
SMILES: CCSC1C(C(C(C(O1)CO)O)O)O
Molecular Formula: C8H16O5S
Molecular Weight: 224.28 g/mol

Ethyl beta-D-thioglucoside

CAS No.: 7473-36-1

Cat. No.: VC20751607

Molecular Formula: C8H16O5S

Molecular Weight: 224.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl beta-D-thioglucoside - 7473-36-1

CAS No. 7473-36-1
Molecular Formula C8H16O5S
Molecular Weight 224.28 g/mol
IUPAC Name 2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3
Standard InChI Key CHAHFVCHPSPXOE-UHFFFAOYSA-N
Isomeric SMILES CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
SMILES CCSC1C(C(C(C(O1)CO)O)O)O
Canonical SMILES CCSC1C(C(C(C(O1)CO)O)O)O

Chemical Identity and Structural Properties

Ethyl beta-D-thioglucoside possesses several well-defined chemical identifiers that facilitate its recognition and classification in scientific literature and chemical databases.

Chemical Identifiers

Physical Properties

Ethyl beta-D-thioglucoside exhibits distinctive physical characteristics that define its behavior under various conditions and influence its handling and applications.

Appearance and State

At standard conditions, ethyl beta-D-thioglucoside presents as a white crystalline solid . This physical form facilitates its handling, storage, and usage in laboratory settings.

Key Physical Parameters

The physical properties of ethyl beta-D-thioglucoside have been determined through both experimental measurements and computational predictions. Table 1 summarizes these important physical parameters:

PropertyValueDetermination Method
Melting Point87-89°CExperimental
Boiling Point440.8±45.0°CPredicted
Density1.43±0.1 g/cm³Predicted
pKa13.00±0.70Predicted
AppearanceWhite solidExperimental

Table 1: Physical properties of ethyl beta-D-thioglucoside

Solubility Profile

The solubility characteristics of ethyl beta-D-thioglucoside influence its application in various experimental systems. The compound demonstrates good solubility in organic solvents, particularly dichloromethane and methanol . This solubility profile makes it suitable for various organic reactions and applications in non-aqueous environments.

Applications in Scientific Research

Ethyl beta-D-thioglucoside and related thioglycosides have found numerous applications in scientific research, particularly in biochemistry and molecular biology.

Glycobiology Studies

As a stable analog of naturally occurring glycosides, ethyl beta-D-thioglucoside can serve as a valuable tool in studying glycosidic bond formation and cleavage processes. Its resistance to certain glycosidases makes it useful for investigating enzyme mechanisms and specificities in carbohydrate metabolism.

Comparison with Related Compounds

The properties of ethyl beta-D-thioglucoside can be better understood when compared with structurally related compounds. For instance, n-octyl-beta-D-thioglucoside, a longer-chain analog, has been extensively studied as a non-ionic detergent for membrane protein solubilization . This related compound demonstrates superior properties compared to its oxygen-containing counterpart (octyl-beta-D-glucopyranoside), including:

  • Greater stability under experimental conditions

  • Higher yield and lower cost of synthesis

  • Broader concentration range for successful protein reconstitution (45-70 mM vs. 43-46 mM)

While ethyl beta-D-thioglucoside has a shorter alkyl chain than octyl-beta-D-thioglucoside, it may share some of these favorable characteristics, particularly enhanced stability of the thioglycosidic bond compared to conventional glycosides.

Biological Significance and Interactions

The biological significance of ethyl beta-D-thioglucoside stems primarily from its structural relationship to natural glycosides and its potential interactions with biological systems.

Metabolic Considerations

The presence of the thioglycosidic bond likely confers resistance to glycosidases that typically cleave O-glycosidic linkages, suggesting that ethyl beta-D-thioglucoside may exhibit different metabolic behavior compared to conventional glycosides when introduced into biological systems.

Analytical Methods for Detection and Quantification

Various analytical techniques can be employed for the detection, identification, and quantification of ethyl beta-D-thioglucoside in research contexts.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy represents a valuable tool for confirming the structure and purity of ethyl beta-D-thioglucoside. The distinct chemical shifts of protons adjacent to the sulfur atom and within the glucose moiety provide characteristic spectral patterns that facilitate identification.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) offer effective means for separating and quantifying ethyl beta-D-thioglucoside in reaction mixtures and purified preparations. These techniques allow for monitoring reaction progress and assessing compound purity.

Current Research Trends and Future Perspectives

The unique properties of thioglycosides, including ethyl beta-D-thioglucoside, continue to drive research interest in various scientific domains.

Emerging Applications

Recent advancements in glycobiology and carbohydrate chemistry suggest potential expanded applications for thioglycosides like ethyl beta-D-thioglucoside. These may include roles as glycosidase inhibitors, glycosylation templates, and probes for investigating carbohydrate-protein interactions.

Synthetic Methodology Developments

Ongoing research in carbohydrate synthesis continues to refine and improve methods for preparing thioglycosides, potentially leading to more efficient and stereoselective approaches for synthesizing ethyl beta-D-thioglucoside and related compounds with precise control over anomeric configuration.

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